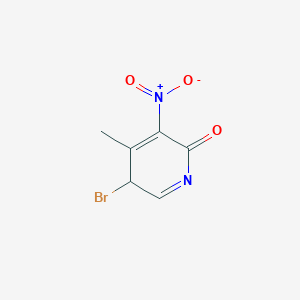
3-bromo-4-methyl-5-nitro-3H-pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-methyl-5-nitro-3H-pyridin-6-one is a heterocyclic compound that features a pyridine ring substituted with bromine, methyl, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methyl-5-nitro-3H-pyridin-6-one typically involves the bromination of 4-methyl-3-nitropyridine. One common method includes using methanol as a solvent and hydrogenation reduction under the action of catalysts. The process involves the following steps :
Starting Material: 4-methyl-3-nitropyridine.
Solvent: Methanol.
Catalysts: Various catalysts can be used for hydrogenation reduction.
Reaction Conditions: The reaction is carried out under mild conditions, making it suitable for industrial production.
Industrial Production Methods
For large-scale production, the method involves the use of 4-methyl-3-aminopyridine and acid to form a salt, which is then cooled to a low temperature. Bromine is added dropwise, followed by the addition of a sodium nitrite water solution. The pH of the solution is adjusted to alkaline, and the product is extracted, dried, and concentrated .
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-4-methyl-5-nitro-3H-pyridin-6-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Substitution: The compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium nitrite and bromine are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3-bromo-4-methyl-5-nitro-3H-pyridin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-bromo-4-methyl-5-nitro-3H-pyridin-6-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine and methyl groups can also influence the compound’s reactivity and binding affinity to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-4-methylpyridine: Lacks the nitro group, making it less reactive in certain types of reactions.
4-methyl-3-nitropyridine: Lacks the bromine atom, affecting its substitution reactions.
5-methyl-3-nitropyridine: Similar structure but different substitution pattern, leading to different reactivity.
Uniqueness
3-bromo-4-methyl-5-nitro-3H-pyridin-6-one is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the pyridine ring. This combination of substituents provides a unique reactivity profile, making it valuable for various synthetic and research applications .
Propiedades
Fórmula molecular |
C6H5BrN2O3 |
|---|---|
Peso molecular |
233.02 g/mol |
Nombre IUPAC |
3-bromo-4-methyl-5-nitro-3H-pyridin-6-one |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2,4H,1H3 |
Clave InChI |
FTWPGAFUGRTIOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N=CC1Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


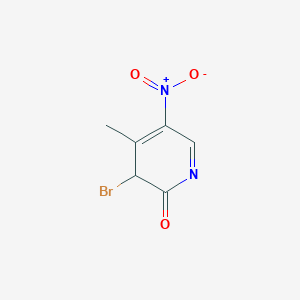
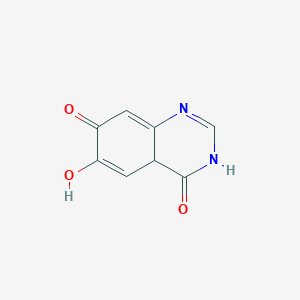
![2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B12359300.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12359305.png)
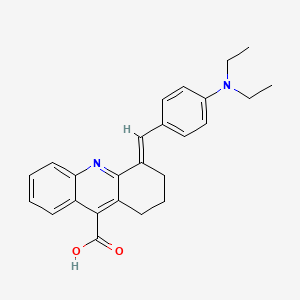
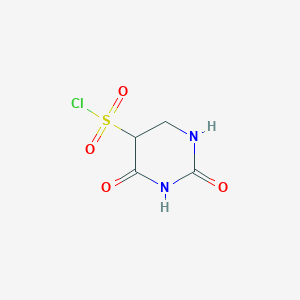
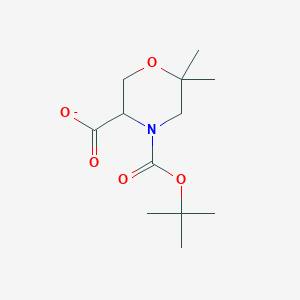
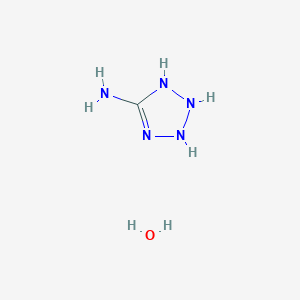
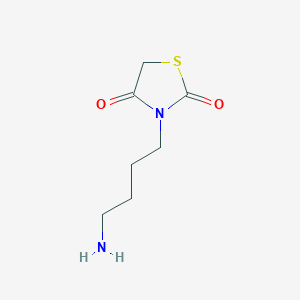
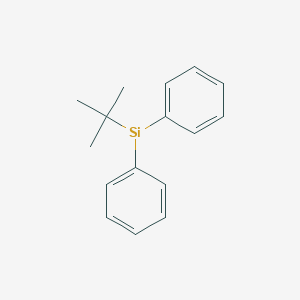
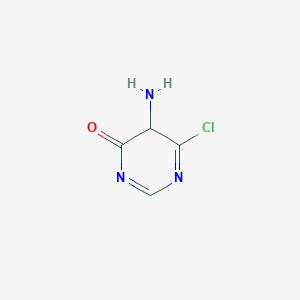
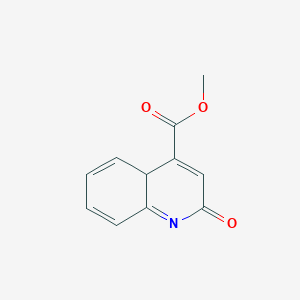
![5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359368.png)
![7-oxo-5-phenyl-6-propan-2-yl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12359372.png)
